Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor developed for treating RAS mutant cancers. [] It exhibits strong cellular activity by suppressing pMEK and inhibiting the proliferation of KRAS mutant tumor cell lines. []
Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to previous generations. [] This compound exhibits potent anti-inflammatory activity in vitro and in vivo, as demonstrated by its ability to inhibit LPS-induced TNF-α production and pulmonary neutrophilia. [] Importantly, EPPA-1 shows significantly reduced emetogenicity compared to earlier PDE4 inhibitors, making it a promising candidate for anti-inflammatory therapies. []
Relevance: EPPA-1 and N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide share the N-(tetrahydro-2H-pyran-4-yl) structural motif, suggesting that variations on this core structure could be explored for modulating biological activity. The success of EPPA-1 in achieving an improved therapeutic index through structural modification highlights the importance of systematic structure-activity relationship studies, which could be valuable for the development of N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide. []
Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor. [] It exhibits improved pharmacokinetic and toxicological profiles compared to its predecessor, CJ-12,918, which caused cataract formation in rats. [] The structural modifications in CJ-13,454, including replacement of a methoxy group with a carboxamide, led to reduced lipophilicity, enhanced metabolic stability, and improved bioavailability. []
Relevance: Both CJ-13,454 and N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide contain the tetrahydro-2H-pyran ring system, highlighting its potential as a scaffold for diverse pharmacological activities. The development of CJ-13,454 emphasizes the impact of even minor structural changes on pharmacokinetic and toxicological properties, which is crucial for optimizing N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide as a drug candidate. []
Compound Description: This series of compounds was developed as potential radioligands for imaging brain CB(1) receptors using positron emission tomography (PET). [] They were designed as analogs of rimonabant, a CB(1) receptor antagonist, with anticipated greater metabolic stability. [] Unexpectedly, some derivatives showed high affinity for the 18 kDa translocator protein (TSPO), highlighting the complex nature of ligand-receptor interactions. []
Relevance: This compound class shares the pyrazole-3-carboxamide moiety with N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide. Although the specific derivative N-(4-cyanotetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamide wasn't explicitly synthesized, the study's findings suggest that introducing a 4-cyanotetrahydro-2H-pyran substituent to the target compound could be explored for its potential impact on CB(1) or TSPO affinity. []
Compound Description: This compound is a potent inhibitor of deregulated protein kinase activity, suggesting potential applications in treating diseases associated with such deregulation. [, ] The compound also exhibits different solid forms. [, ]
Relevance: This compound shares the tetrahydro-pyran-4-ylamino moiety with N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide. The shared substructure suggests a potential avenue for exploring structure-activity relationships, specifically investigating the impact of variations around the tetrahydro-pyran-4-ylamino group on the target compound's biological activity. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.